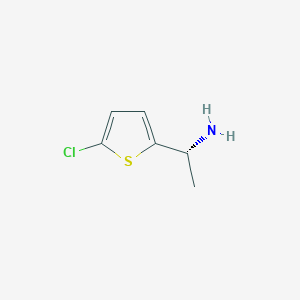![molecular formula C19H19F2N3OS2 B13153561 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes fluorinated alkyl and benzyl groups attached to a bithiazole core. The presence of fluorine atoms in the molecule often imparts unique chemical and biological properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Bithiazole Core: This step involves the cyclization of appropriate thioamide and halide precursors under controlled conditions.
Introduction of Fluorinated Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Coupling Reactions: The final steps often involve coupling reactions to attach the fluorobenzyl and fluoromethylpropyl groups to the bithiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide involves its interaction with specific molecular targets. The fluorinated groups can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The bithiazole core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile: Another fluorinated compound with a different core structure.
2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine: A compound with similar fluorinated groups but different functional groups.
Uniqueness
The uniqueness of 5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5’-methyl-[2,2’-bithiazole]-4-carboxamide lies in its bithiazole core and the specific arrangement of fluorinated groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H19F2N3OS2 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
5-(1-fluoro-2-methylpropyl)-N-[(4-fluorophenyl)methyl]-2-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H19F2N3OS2/c1-10(2)14(21)16-15(24-19(27-16)18-23-8-11(3)26-18)17(25)22-9-12-4-6-13(20)7-5-12/h4-8,10,14H,9H2,1-3H3,(H,22,25) |
Clave InChI |
BKEXFBCZCXFLCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2=NC(=C(S2)C(C(C)C)F)C(=O)NCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)





![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
![3-bromo-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153549.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)

